molecular formula C23H23N5O3 B11293544 2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol

2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol

Cat. No.: B11293544
M. Wt: 417.5 g/mol
InChI Key: IBGJOOCWKHEGMH-UHFFFAOYSA-N
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Description

2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol is a complex organic compound that features a combination of aromatic rings, a tetrazole moiety, and an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Aromatic Substitution: The tetrazole-containing intermediate is then subjected to nucleophilic aromatic substitution with a methoxy-substituted benzyl halide.

    Amino Alcohol Formation: The final step involves the reduction of a nitro group to an amino group, followed by the addition of a phenylethanol moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Conditions for substitution reactions vary but often involve strong acids or bases as catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol: This compound is structurally similar but features a methyl group instead of a phenylethanol moiety.

    4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: This compound contains a triazole ring instead of a tetrazole ring.

Uniqueness

The uniqueness of 2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol lies in its combination of a tetrazole moiety with an amino alcohol structure, which provides a distinct set of chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

2-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methylamino]-1-phenylethanol

InChI

InChI=1S/C23H23N5O3/c1-30-22-14-17(15-24-16-20(29)18-8-4-2-5-9-18)12-13-21(22)31-23-25-26-27-28(23)19-10-6-3-7-11-19/h2-14,20,24,29H,15-16H2,1H3

InChI Key

IBGJOOCWKHEGMH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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